Cas no 383-13-1 (4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid)

383-13-1 structure
Nome do Produto:4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 4-(Pentafluoroethyl)benzoic acid
- p-(Pentafluoroethyl)benzoic acid
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid, 97%
- BBL102150
- 4-Pentafluoroethyl-benzoic acid
- AKOS015891001
- CHEMBL317558
- Z815579442
- 4-(Perfluoroethyl)benzoic acid
- STL555949
- DTXSID801265655
- EN300-54795
- G41702
- 383-13-1
- CS-0451907
- MFCD15209530
- SCHEMBL3241556
- 4-(Perfluoroethyl)benzoicacid
- MS-20379
- AU-004/43508113
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- MDL: MFCD15209530
- Inchi: InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
- Chave InChI: WJKRCWXOKSNIAD-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Propriedades Computadas
- Massa Exacta: 240.02095
- Massa monoisotópica: 240.02097021g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 266
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 37.3Ų
- XLogP3: 3.8
Propriedades Experimentais
- Ponto de Fusão: 154-159 °C
- PSA: 37.3
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Informações de segurança
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Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P301+P312+P330-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38
- Instrução de Segurança: 26
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Identificação dos materiais perigosos:
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54795-0.05g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95.0% | 0.05g |
$82.0 | 2025-03-21 | |
TRC | P273623-500mg |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic Acid |
383-13-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
Enamine | EN300-54795-2.5g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95.0% | 2.5g |
$474.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089104-1g |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid |
383-13-1 | 97% | 1g |
5722CNY | 2021-05-07 | |
A2B Chem LLC | AG05365-500mg |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 97% | 500mg |
$194.00 | 2024-04-20 | |
A2B Chem LLC | AG05365-1g |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 97% | 1g |
$321.00 | 2024-04-20 | |
1PlusChem | 1P00CZPX-500mg |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 500mg |
$383.00 | 2025-02-26 | |
1PlusChem | 1P00CZPX-50mg |
4-(Pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 50mg |
$127.00 | 2025-03-13 | |
A2B Chem LLC | AG05365-50mg |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 95% | 50mg |
$122.00 | 2023-12-30 | |
Aaron | AR00CZY9-10g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 10g |
$1512.00 | 2023-12-13 |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Literatura Relacionada
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1. Structural effects of one-electron oxidation on a cyclobutadieneiron derivative: X-ray crystal structures of [Fe(CO){P(OMe)3}2(η-C4Ph4)] and [Fe(CO){P(OMe)3}2(η-C4Ph4)]BF4A. Guy Orpen,Neil G. Connelly,Mark W. Whiteley,Peter Woodward J. Chem. Soc. Dalton Trans. 1989 1751
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2. In situ syntheses of trans-spanned octahedral ruthenium complexes. Crystal structures of trans-[Ru(Cl)(trpy){Ph2PC6H4CH2O(CO)(CH2)4(CO)OCH2C6H4PPh2}][PF6]·0.25C6H5Me·0.5CH2Cl2 and trans-[Ru(Cl)(trpy)(PPh3)2][BF4]·CH2Cl2??Willie J. Perez,Charles H. Lake,Ronald F. See,Laurence M. Toomey,Melvyn Rowen Churchill,Kenneth J. Takeuchi,Christopher P. Radano,Walter J. Boyko,Carol A. Bessel J. Chem. Soc. Dalton Trans. 1999 2281
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3. Diazepines, Part 28. Crystal and molecular structures of some dihydrodiazepinium salts and correlation with their reactivity and spectraGeorge Ferguson,Douglas Lloyd,Hamish McNab,Donald R. Marshall,Barbara L. Ruhl,Taduesz Wieckowski J. Chem. Soc. Perkin Trans. 2 1991 1563
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4. Cluster activation via cyclometallation. Formation of the cyclometallated triosmium carbonyl cluster [Os3H2(CO)9{P(C6H4)Ph}] and its reactions with phosphorus donor ligands. The X-ray crystal structures of [Os3H2(CO)9{P(C6H4)Ph}] and [Os3H(CO)9{P(OMe)3}(PPh2)]Stephen B. Colbran,Patricia T. Irele,Brian F. G. Johnson,Fernando J. Lahoz,Jack Lewis,Paul R. Raithby J. Chem. Soc. Dalton Trans. 1989 2023
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5. Raman spectroelectrochemical studies and crystal structure of a binuclear copper(I) complex with a bridging diimine ligandKeith C. Gordon,Ala H. R. Al-Obaidi,Pradeep M. Jayaweera,John J. McGarvey,John F. Malone,Steven E. J. Bell J. Chem. Soc. Dalton Trans. 1996 1591
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